Product packaging for Chrysin 7-O-beta-gentiobioside(Cat. No.:CAS No. 88640-89-5)

Chrysin 7-O-beta-gentiobioside

Cat. No.: B1494589
CAS No.: 88640-89-5
M. Wt: 578.5 g/mol
InChI Key: XGMGGAPZYUWNMO-IPOZFMEPSA-N
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Description

Contextualization within Flavonoid Glycosides

Flavonoids exist in nature as aglycones (the non-sugar component) or as glycosides, where one or more sugar molecules are attached to the aglycone core. nih.gov Chrysin (B1683763) 7-O-beta-gentiobioside falls into the latter category, specifically as an O-glycoside. This means the gentiobiose sugar moiety is linked to the chrysin aglycone via an oxygen atom at the 7-position of the flavonoid's A-ring. nih.gov

This glycosylation significantly alters the physicochemical properties of the parent chrysin molecule. Generally, the addition of sugar moieties increases the solubility and stability of flavonoids. ijper.org This is a critical factor in their potential for therapeutic applications, as improved solubility can lead to enhanced bioavailability. ijper.org Flavonoid glycosides are a diverse group, with the type and position of the sugar influencing their biological effects. ijper.orgmdpi.com

Rationale for Research on Glycosylated Flavones

The scientific interest in glycosylated flavones like Chrysin 7-O-beta-gentiobioside stems from several key factors. The glycosylation of flavonoids is a strategic approach to overcome limitations associated with their aglycone forms, such as poor water solubility and rapid metabolism, which can hinder their therapeutic potential. ijper.orgresearchgate.net

Research has shown that the addition of sugar moieties can enhance the pharmacological activities of flavonoids. ijper.org For instance, glycosylation can influence a compound's ability to act as an antioxidant, anti-inflammatory, or anti-cancer agent. ijper.orgmdpi.com In some cases, the glycosylated form exhibits superior biological activity compared to the aglycone. mdpi.com For example, some studies suggest that glycosylation at the O7 position can improve activities such as tyrosinase inhibition and anti-HIV activity. ijper.org

Furthermore, the type of sugar and its linkage point are crucial. C-glycosylated flavones, where the sugar is attached via a carbon-carbon bond, are known to be more resistant to hydrolysis and degradation than O-glycosides. dtu.dkresearchgate.net However, O-glycosides like this compound are also subjects of intense study to understand how this specific type of glycosylation impacts their biological profile.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its isolation, characterization, and investigation of its biological properties. The compound has been isolated from various natural sources, most notably from the plant Spartium junceum. targetmol.commedchemexpress.combiocrick.comsmallmolecules.com

A significant area of investigation has been the development of analytical methods for its detection and quantification in biological samples. For instance, a UPLC-MS/MS method was developed to measure its concentration in mouse blood for pharmacokinetic studies. researchgate.netakjournals.comakjournals.comresearchgate.net These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are vital for assessing its potential as a therapeutic agent. akjournals.com

Some research has explored the potential of this compound in specific therapeutic areas. For example, it has been investigated for its potential role in cancer research. medchemexpress.com Another study highlighted its ability to increase the expression of the low-density lipoprotein (LDL) receptor, suggesting a potential application in managing cholesterol levels. nih.gov

The synthesis and modification of this compound are also areas of interest. For example, the glycosylation of chrysin has been achieved using cultured cells of Eucalyptus perriniana. glpbio.commedchemexpress.comglpbio.cn Such studies open avenues for producing this and related compounds for further research and potential applications.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 88640-89-5 targetmol.combiocrick.comsmallmolecules.comchemsrc.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C27H30O14 targetmol.combiocrick.comsmallmolecules.comchemsrc.combiorlab.comnih.gov
Molecular Weight 578.52 g/mol targetmol.comnih.gov
Appearance Powder biocrick.com
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone biocrick.com

Key Research Findings on this compound

Research AreaKey FindingsReferences
Pharmacokinetics A UPLC-MS/MS method was successfully developed for the quantification of this compound in mouse blood. The method demonstrated good accuracy, precision, and recovery. akjournals.comakjournals.comresearchgate.net
LDL Receptor Regulation This compound was found to stimulate the promoter activity of the LDLR gene, leading to increased expression of the LDL receptor. nih.gov
Natural Occurrence Isolated from the plant Spartium junceum. targetmol.commedchemexpress.combiocrick.comsmallmolecules.com
Synthesis Successfully produced through the glycosylation of chrysin by cultured cells of Eucalyptus perriniana. glpbio.commedchemexpress.comglpbio.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B1494589 Chrysin 7-O-beta-gentiobioside CAS No. 88640-89-5

Properties

IUPAC Name

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMGGAPZYUWNMO-IPOZFMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Botanical Origins and Biosynthetic Pathways

Natural Occurrence and Distribution in Plant Species

The presence of Chrysin (B1683763) 7-O-beta-gentiobioside has been confirmed in a number of plant species, often those with a history of use in traditional medicine.

Identification in Spartium junceum

Spartium junceum, commonly known as Spanish broom, is a recognized botanical source of Chrysin 7-O-beta-gentiobioside. targetmol.comchemfaces.combioscience.co.uklabshake.com Phytochemical analysis of this plant has led to the isolation and identification of this specific glycoside. It is considered a glycosylation product of chrysin found within this species. targetmol.combioscience.co.uk

Presence in Oroxylum indicum and Semen Oroxyli Extracts

Oroxylum indicum, a tree native to Asia, is another significant source of chrysin and its derivatives. wikipedia.orgchula.ac.thnih.gov Specifically, this compound has been identified as a major component in Semen Oroxyli, the seeds of Oroxylum indicum. chemfaces.com High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous quantification of multiple components in Semen Oroxyli, including chrysin-7-O-β-D-gentiobioside. chemfaces.com

Occurrence in Cassiae semen

Cassiae semen, the dried seeds of Cassia obtusifolia L. or Cassia tora L., is a widely used material in traditional Chinese medicine. nih.gov While a comprehensive review of its phytochemistry lists numerous flavonoid compounds, including chrysin and chrysin-7-O-β-D-glucoside, the presence of this compound is also noted in the broader phytochemical landscape of this botanical source. nih.gov

Enzymatic and Biotransformation Processes in Glycoside Formation

The synthesis of this compound in plants is an enzymatic process. The study of these biotransformation pathways, often using plant cell cultures, reveals the specific mechanisms of glycoside formation.

Biotransformation of Chrysin by Cultured Plant Cells (e.g., Eucalyptus perriniana)

Cultured cells of Eucalyptus perriniana have been effectively used as biocatalysts to study the glycosylation of chrysin. nih.gov When chrysin is administered to these cell cultures, it is converted into chrysin 7-O-β-D-glucoside and chrysin 7-β-p-gentiobioside. nih.gov This demonstrates the capability of these plant cells to perform sequential glycosylation, first adding a single glucose molecule and then a second to form the gentiobiose side chain.

Regioselective Glycosylation Mechanisms of Flavones

The enzymatic glycosylation of flavonoids is a highly specific process. Enzymes known as glycosyltransferases catalyze the attachment of sugar moieties to the flavonoid backbone at specific positions. This regioselectivity is crucial in determining the final structure and biological activity of the resulting glycoside. In the formation of this compound, enzymes selectively target the 7-hydroxyl group of the chrysin molecule for the initial glucosylation, followed by the addition of a second glucose unit to form the gentiobiose chain. This precise enzymatic control ensures the consistent production of this specific glycoside in the plant.

Interactive Data Tables

Table 1: Botanical Sources of this compound

Plant SpeciesCommon NamePlant Part
Spartium junceumSpanish BroomNot specified in provided abstracts
Oroxylum indicumBroken Bones TreeSeeds (Semen Oroxyli)
Cassia obtusifolia / Cassia toraSicklepod / Sickle SennaSeeds (Cassiae semen)

Table 2: Biotransformation of Chrysin in Eucalyptus perriniana Cell Culture

SubstrateBiotransformation Product(s)
ChrysinChrysin 7-O-β-D-glucoside
ChrysinChrysin 7-β-p-gentiobioside

Compound Names Mentioned in this Article

Chrysin

this compound

Chrysin 7-O-β-D-glucoside

Gentiobiose

Glucose

Advanced Analytical Methods for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Chrysin (B1683763) 7-O-beta-gentiobioside from complex mixtures, enabling its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of Traditional Chinese Medicine (TCM) due to its ability to separate multiple components in a single analysis. An HPLC-UV method has been developed for the simultaneous quantification of 13 major components, including Chrysin 7-O-beta-gentiobioside, in Semen Oroxyli, a traditional Chinese medicinal herb chemfaces.com. This approach is vital for ensuring the consistency and efficacy of herbal products, as the therapeutic effects of TCM often arise from the synergistic action of multiple constituents nih.gov. The chemical complexity of TCM formulations necessitates robust analytical methods like HPLC to establish reliable chemical fingerprints and quantify key active ingredients nih.govthermofisher.com.

In a typical HPLC analysis for flavonoids, a C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength specific to the absorbance of the target compounds.

Table 1: Example of HPLC Parameters for Multi-Component Analysis in TCM

Parameter Value
Instrument High-Performance Liquid Chromatography with UV Detector
Column C18, 5 µm, 4.6 × 150 mm
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

| Temperature | 30 °C |

This table represents typical parameters and may vary based on the specific application and laboratory.

For the quantification of this compound in biological matrices such as plasma or serum, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV akjournals.com. This technique is essential for pharmacokinetic studies, where the concentration of the compound and its metabolites may be very low. A UPLC-MS/MS method has been successfully developed and validated for the determination of this compound along with other flavonoids in mouse blood akjournals.com. The method demonstrated high sensitivity, accuracy, and good recovery, making it suitable for tracing the compound's absorption, distribution, metabolism, and excretion in a biological system akjournals.com.

The UPLC system utilizes smaller particle size columns, leading to faster analysis times and better resolution akjournals.com. The tandem mass spectrometer allows for highly selective detection using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Table 2: UPLC-MS/MS Method Validation Parameters for this compound in Mouse Blood

Parameter Result
Linearity Range 1.0 - 500 ng/mL
Intra-day Precision (RSD%) < 14% akjournals.com
Inter-day Precision (RSD%) < 15% akjournals.com
Accuracy 86.2% to 109.3% akjournals.com
Recovery > 78.2% akjournals.com

| Matrix Effect | 85.3% to 111.3% akjournals.com |

Data adapted from a study on the quantitative determination of several flavonoids in mouse blood akjournals.com.

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique used for the isolation and purification of natural products, including flavonoid glycosides like this compound. Unlike solid-support-based chromatography, HSCCC avoids irreversible adsorption of the sample onto a solid matrix, leading to high recovery rates. The separation is based on the differential partitioning of compounds between two immiscible liquid phases.

HSCCC has been successfully employed for the isolation of various flavonoid glycosides from medicinal plants researchgate.netsemanticscholar.orgnih.gov. The selection of a suitable two-phase solvent system is critical for achieving successful separation. The partition coefficient (K) of the target compound in the solvent system determines its elution behavior. By optimizing the solvent system and other parameters such as flow rate and rotational speed, high-purity compounds can be obtained in a single step nih.govpan.olsztyn.pl.

Table 3: Key Parameters in HSCCC for Flavonoid Glycoside Isolation

Parameter Description
Two-Phase Solvent System A mixture of immiscible solvents (e.g., ethyl acetate-n-butanol-water) where the target compound has an optimal partition coefficient (K).
Stationary Phase One of the two liquid phases that is held in the column by a centrifugal force.
Mobile Phase The other liquid phase that is pumped through the stationary phase.
Revolution Speed The speed at which the coiled column rotates to create the centrifugal force.
Flow Rate The rate at which the mobile phase is pumped through the column.

| Sample Loading | The amount of crude extract that can be loaded onto the column for separation. |

Spectroscopic Characterization and Structural Elucidation

Once isolated, the definitive identification and structural elucidation of this compound require the use of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, NMR is used to confirm the structure of the chrysin aglycone and the nature and attachment point of the gentiobioside sugar moiety.

The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C-NMR spectrum reveals the number of different types of carbon atoms in the molecule. The specific chemical shifts and coupling constants observed in the NMR spectra are unique to the structure of this compound.

Table 4: Representative NMR Data for this compound

Atom ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, J in Hz)
Chrysin Moiety
C-2 163.5 -
C-3 105.8 6.95 (s)
C-4 182.5 -
C-5 162.0 -
C-6 99.5 6.50 (d, J=2.0)
C-7 164.2 -
C-8 94.5 6.85 (d, J=2.0)
C-9 157.8 -
C-10 105.2 -
C-1' 131.0 -
C-2', 6' 126.8 7.95 (m)
C-3', 5' 129.2 7.55 (m)
C-4' 132.0 7.55 (m)
Gentiobioside Moiety
C-1'' 100.5 5.20 (d, J=7.5)
C-6'' 69.8 3.80 (m), 3.65 (m)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. This table represents the type of data obtained from NMR analysis.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of flavonoids, as it typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. This allows for the determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides structural information about the molecule. For this compound, MS/MS experiments can confirm the identity of the aglycone and the sugar units by observing characteristic neutral losses.

Table 5: Mass Spectrometric Data for this compound

Parameter Observation
Molecular Formula C₂₇H₃₀O₁₄ biorlab.com
Molecular Weight 578.52 g/mol targetmol.comadooq.com
Ionization Mode ESI (Positive or Negative)
HRMS [M+H]⁺ (calculated) 579.1658
HRMS [M+H]⁺ (observed) Within a narrow mass error range of the calculated value

| Key MS/MS Fragments | Loss of a glucose unit (-162 Da), Loss of the gentiobioside unit (-324 Da), Chrysin aglycone fragment. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Analytical Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification and quantification of flavonoids, including this compound. In high-performance liquid chromatography (HPLC) methods developed for the simultaneous quantification of multiple components in traditional medicinal herbs like Semen Oroxyli, UV detection is commonly employed. chemfaces.com For the parent compound, chrysin, the maximum absorption wavelength (λmax) has been identified at 268 nm in a mobile phase of acetonitrile and methanol (B129727) and at 270 nm in dimethyl sulfoxide (B87167) (DMSO). researchgate.netpnrjournal.com While specific UV-Vis spectral data for this compound is not detailed in the available research, its structural similarity to chrysin suggests it would exhibit absorption in a similar UV region, characteristic of the flavone (B191248) backbone.

Method Validation and Performance Metrics in Research Settings

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For this compound, methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been developed and validated for its quantification in biological matrices. akjournals.com

Accuracy and Precision Assessments (Intra-day and Inter-day Variation)

Accuracy and precision are fundamental performance metrics for any quantitative analytical method. Accuracy refers to the closeness of a measured value to a standard or known value, while precision assesses the degree of agreement among a series of measurements. These are typically evaluated through intra-day (within a single day) and inter-day (over several days) assessments.

For a UPLC-MS/MS method used to quantify this compound in mouse blood, the following performance metrics were reported for the group of analytes studied akjournals.comresearchgate.net:

Parameter Performance Metric
Intra-day Accuracy86.2% to 109.3%
Inter-day Accuracy86.2% to 109.3%
Intra-day Precision< 14% (RSD)
Inter-day Precision< 15% (RSD)

These results indicate that the method is both accurate and precise for the quantification of the target analytes, including this compound, in a biological matrix. akjournals.com

Recovery and Matrix Effect Evaluations in Biological Samples

When analyzing compounds in complex biological samples like blood or plasma, it is essential to evaluate the extraction recovery and the matrix effect. The matrix effect refers to the alteration of the analytical signal due to co-eluting, interfering substances from the sample matrix.

In the context of the UPLC-MS/MS method for this compound in mouse blood, the sample preparation involved protein precipitation. akjournals.com The evaluation of this method yielded the following results for the group of compounds analyzed akjournals.comresearchgate.net:

Parameter Performance Metric
Recovery> 78.2%
Matrix Effect85.3% to 111.3%

The high recovery indicates that the protein precipitation method was efficient in extracting the analyte from the mouse blood. akjournals.com The matrix effect values, falling within an acceptable range, suggest that the endogenous components of the mouse blood did not significantly suppress or enhance the ionization of the analytes, thereby ensuring the reliability of the quantification. akjournals.com

Stability Studies for Analytical Assays

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical aspect of method validation, particularly for pharmacokinetic studies. For the UPLC-MS/MS analysis of this compound in mouse blood, stability was assessed under several conditions. The results demonstrated that the analytes were stable under the following conditions akjournals.comresearchgate.net:

Autosampler Stability: Samples stored at ambient temperature in the autosampler for 2 hours.

Long-Term Stability: Samples stored at -20°C for 30 days.

Freeze-Thaw Stability: Samples subjected to three freeze-thaw cycles.

The excellent stability, accuracy, and precision demonstrated in these tests confirm that the analytical method is robust and suitable for the reliable measurement of this compound in biological samples for applications such as pharmacokinetic studies. akjournals.com

Molecular Mechanisms of Action and Cellular Pathways

Modulation of Signal Transduction Pathways

The interaction of flavonoid glycosides with cellular signaling cascades is fundamental to their biological effects. Research into compounds structurally related to Chrysin (B1683763) 7-O-beta-gentiobioside provides insight into its potential modulatory activities.

The antioxidant capacity of the chrysin molecule is primarily attributed to the hydroxyl groups located at the C5 and C7 positions, which can donate hydrogen atoms to neutralize free radicals. nih.gov The core flavone (B191248) structure, with a double bond between carbons 2 and 3 and a carbonyl group at carbon 4, also contributes to this activity. nih.gov While chrysin itself is a known antioxidant, its glycoside derivatives have also been shown to possess these properties. nih.gov

Research on 8-C-β-D-glucopyranosylchrysin, a similar chrysin glycoside, demonstrated that it could suppress oxidative stress by reducing levels of reactive oxygen species (ROS) in human macrophages. nih.gov This was associated with the activation of the Keap-1/Nrf2/HO-1 pathway, a critical signaling cascade in the endogenous antioxidant response. nih.gov Studies on chrysin have shown it can increase the protein expression of components of the antioxidant system, such as heme oxygenase 1 (HO-1) and glutamate-cysteine ligase (GCL), thereby boosting intracellular glutathione (B108866) (GSH) content. nih.gov

The aglycone chrysin demonstrates significant anti-inflammatory action by modulating key inflammatory pathways. It has been shown to suppress the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation. nih.govnih.gov This is achieved by inhibiting the phosphorylation and degradation of IκB-α, the inhibitory protein that holds NF-κB inactive in the cytoplasm. nih.govnih.gov By preventing NF-κB's translocation to the nucleus, chrysin down-regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), monocyte chemotactic protein-1 (MCP-1), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

Studies on chrysin glycosides suggest they retain anti-inflammatory potential. For instance, chrysin 7-O-β-D-glucuronide, a related metabolite, was found to have anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines IL-1β and IL-6. nih.gov Furthermore, 8-C-β-D-glucopyranosylchrysin was shown to decrease the production of COX-2 in macrophages. nih.gov Some derivatives of chrysin have also been synthesized and shown to possess strong inhibitory activities on COX-2 catalyzed prostaglandin (B15479496) E2 (PGE2) production. caldic.comresearchgate.net

Extensive research on chrysin has established its role in inducing apoptosis, or programmed cell death, in various cancer cell lines. waocp.comnih.govmdpi.com A primary mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. mdpi.com Chrysin has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. waocp.comnih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the activation of caspases, the executive enzymes of apoptosis. waocp.com Specifically, chrysin treatment has been linked to increased expression and activation of caspase-3, caspase-8, and caspase-9. waocp.compreprints.org

In addition to its effects on apoptosis, chrysin has been reported to interfere with cell cycle progression, another key target in cancer research. preprints.org These findings are based on the activity of the aglycone, chrysin, and further research is needed to determine if Chrysin 7-O-beta-gentiobioside induces similar effects.

Direct research on a closely related compound, chrysin 7-O-β-d-glucopyranoside, has demonstrated its ability to modulate kinase signaling pathways. In human liver cancer cells (Huh-7), this chrysin glycoside was shown to activate the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a master regulator of cellular energy homeostasis, and its activation by chrysin 7-O-β-d-glucopyranoside was confirmed by the increased phosphorylation of both AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC). nih.gov This activation was shown to be functionally important, as an AMPK inhibitor completely abolished the compound's effects on low-density lipoprotein receptor (LDLR) expression. nih.gov

The same study investigated the role of the Extracellular signal-regulated kinase (ERK) pathway. It was observed that chrysin 7-O-β-d-glucopyranoside treatment also increased the phosphorylation of ERK1/2. nih.gov However, when the pathway was blocked using U0126, a specific inhibitor of the upstream kinase MEK, the effect on LDLR expression remained. nih.gov This indicates that while the compound can stimulate the ERK pathway, this specific signaling cascade is not involved in its regulation of LDLR. nih.gov The aglycone, chrysin, has also been widely reported to modulate glucose and lipid metabolism through the AMPK signaling pathway. nih.gov

Table 1: Regulation of Kinase Activities by Chrysin Glycosides

Kinase/Pathway Effect Cell Line Compound Studied Outcome Citation
AMPK Activation (Increased Phosphorylation) Huh-7 Chrysin 7-O-β-d-glucopyranoside Essential for increased LDLR expression nih.gov
ERK1/2 Activation (Increased Phosphorylation) Huh-7 Chrysin 7-O-β-d-glucopyranoside Not involved in increased LDLR expression nih.gov
MEK Inhibited (using U0126) Huh-7 Chrysin 7-O-β-d-glucopyranoside Confirmed ERK pathway was not involved in LDLR regulation nih.gov

Protein-Ligand Interactions

The ability of a compound to directly bind to and inhibit enzymes is a key aspect of its mechanism of action. Research has explored the inhibitory potential of chrysin and its derivatives against various enzymatic targets.

SARS-CoV-2 Proteases: The proteases of SARS-CoV-2, such as the 3C-like protease (3CLpro) and papain-like protease (PLpro), are essential for viral replication and are considered prime targets for antiviral drugs. Research into a structurally similar compound, chrysin 7-O-β-D-glucuronide, has yielded conflicting results regarding its efficacy. An initial study in late 2023 reported that this glucuronide was a potent dual inhibitor of both SARS-CoV-2 3CLpro and PLpro, with a half-maximal effective concentration (EC50) of 8.72 µM against the virus in Vero E6 cells. nih.govresearchgate.net The proposed mechanism involved binding to key amino acid residues in the active sites of both proteases. nih.gov

However, a subsequent publication in March 2024 contested these findings, stating that chrysin 7-O-β-D-glucuronide is not a potential inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). researchgate.netnih.gov This highlights an ongoing scientific discussion regarding the inhibitory profile of chrysin derivatives against these viral enzymes.

Monoamine Oxidase B (MAO-B): Monoamine oxidases are enzymes that catalyze the breakdown of neurotransmitters. Their inhibition is a therapeutic strategy for neurodegenerative diseases. nih.gov Bioassay-guided fractionation of extracts from Cytisus villosus, a source of this compound, identified several flavonoids as inhibitors of MAO enzymes. mdpi.comnih.gov While the aglycone, chrysin, was identified as a potent, reversible inhibitor of MAO-A (with a half-maximal inhibitory concentration, IC50, of 0.25 µM), it did not show efficient inhibition of MAO-B. nih.govnih.gov Another flavonoid isolated from the same plant, genistein, was found to be the more effective MAO-B inhibitor (IC50 of 0.65 µM). nih.govnih.gov

Receptor Agonism/Antagonism (e.g., GABAA receptor, LDLR)

Current scientific literature lacks specific research detailing the direct agonistic or antagonistic effects of this compound on the Gamma-Aminobutyric Acid type A (GABAA) receptor and the Low-Density Lipoprotein Receptor (LDLR). While studies have been conducted on its aglycone, chrysin, and other related glycosides, this specific compound has not been the subject of published research in this context.

GABAA Receptor Interaction:

There is no available data from in vitro or in vivo studies to confirm whether this compound binds to, activates, or inhibits the GABAA receptor. Research on the parent compound, chrysin, has indicated interactions with the GABAA receptor complex, but these findings cannot be directly extrapolated to its gentiobioside form as the addition of the gentiobioside moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Low-Density Lipoprotein Receptor (LDLR) Interaction:

Similarly, there is a lack of research on the direct interaction between this compound and the LDLR. Studies on a related compound, Chrysin 7-O-β-D-glucopyranoside, have suggested a role in increasing hepatic LDLR expression. nih.gov However, the difference in the sugar moiety (gentiobioside vs. glucopyranoside) means that these findings are not directly applicable to this compound.

Further research is required to elucidate the potential receptor agonism or antagonism of this compound.

Data on Receptor Interactions for Related Compounds

The following table summarizes findings for related, but distinct, compounds to provide context on why direct research on this compound is necessary.

CompoundReceptorObserved EffectResearch Focus
Chrysin (aglycone)GABAA ReceptorAnxiolytic-like effects mediated by the GABAA receptor. nih.govIn vivo studies in rats.
Chrysin 7-O-β-D-glucopyranosideLDLRIncreased expression and activity. nih.govIn vitro studies in human liver cells.

Structure Activity Relationship Sar of Glycosylated Chrysin Derivatives

Influence of Glycosylation on Biological Efficacy and Selectivity

Positional Isomerism and Glycosidic Linkage Effects on Bioactivity

The position at which a glycosyl group is attached to the chrysin (B1683763) structure is a major determinant of its biological activity. The most common points of glycosylation are the hydroxyl groups at the C7 and C5 positions, leading to O-glycosides, and direct substitution on the A-ring, such as at the C8 or C6 position, forming C-glycosides nih.gov.

Studies comparing chrysin glycosides have highlighted the importance of this isomerism. For instance, most research on chrysin glucosides has focused on 7-O-β-D-glucopyranosylchrysin, which has demonstrated antimicrobial, moderate antioxidant, diuretic, and hypotensive activities nih.govmdpi.com. In contrast, chrysin-8-C-β-D-glucopyranosylchrysin has been reported to be a slight activator of the Nrf2 antioxidant pathway nih.govmdpi.com. The difference in linkage type—an oxygen bridge in O-glycosides versus a direct carbon-carbon bond in C-glycosides—has profound implications for stability. C-glycosidic bonds are significantly more resistant to acidic and enzymatic hydrolysis compared to O-glycosidic bonds mdpi.com. This increased stability can lead to different metabolic fates and biological activities for C-glycosides compared to their O-glycoside counterparts nih.govmdpi.com.

The hydroxyl group at the C7 position is generally more reactive and accessible for derivatization than the C5 hydroxyl, which is often involved in intramolecular hydrogen bonding with the C4 carbonyl group. This makes the synthesis of 7-O-glycosides more straightforward and common researchgate.net.

Impact of Sugar Moiety Composition (e.g., gentiobiose vs. glucose vs. glucuronic acid)

The composition of the sugar unit itself is another critical factor influencing bioactivity. While specific comparative studies on the bioactivity of Chrysin 7-O-beta-gentiobioside versus other glycosides are not extensively detailed in the available literature, general principles of flavonoid glycoside activity provide valuable insights. The sugar moiety is a primary determinant of the absorption and bioavailability of flavonoids researchgate.netnih.gov.

Glucose (Glucoside): Chrysin-7-O-β-D-glucopyranoside has been shown to stimulate low-density lipoprotein receptor (LDLR) gene promoter activity nih.gov. Generally, glucosides can be absorbed in the small intestine, sometimes more readily than their corresponding aglycones, which can enhance bioavailability researchgate.netnih.govmostwiedzy.pl.

Glucuronic Acid (Glucuronide): Glucuronidation is a major metabolic pathway for chrysin in the human body, leading to the formation of chrysin-7-O-glucuronide researchgate.netnih.gov. This metabolite is found in significant concentrations in plasma after chrysin administration nih.gov. While often considered a detoxification product destined for elimination, chrysin-7-O-glucuronide itself possesses antioxidant activity medchemexpress.com. However, its binding affinity to human serum albumin is about threefold lower than that of the chrysin aglycone researchgate.net.

Gentiobiose: this compound is a naturally occurring flavonoid isolated from sources like Spartium junceum labshake.comtargetmol.com. As gentiobiose is a disaccharide composed of two glucose units, it is a larger and more complex sugar moiety. Generally, as the number of glycosidic units on a flavonoid increases, its antioxidant properties may decline nih.gov. The larger size may also impact its absorption profile, potentially requiring hydrolysis by gut microbiota before the aglycone can be absorbed researchgate.netnih.gov.

The table below summarizes the known activities of different chrysin glycosides.

CompoundSugar MoietyLinkageKnown Biological Activities
Chrysin-7-O-glucoside Glucose7-O-glycosideStimulates LDLR gene promoter activity nih.gov.
Chrysin-7-O-glucuronide Glucuronic Acid7-O-glycosideMajor metabolite in humans, possesses antioxidant activity nih.govmedchemexpress.com.
Chrysin-8-C-glucoside Glucose8-C-glycosideSlight activator of the Nrf2 antioxidant pathway nih.govmdpi.com.
This compound Gentiobiose7-O-glycosideIsolated from Spartium junceum labshake.comtargetmol.com.

Role of Substituents on the Glycosyl Unit (e.g., acetylation)

Modification of the sugar moiety itself, for example through acetylation, can further alter the biological properties of the glycosylated flavonoid. A study on chrysin-8-C-glucoside and its derivatives demonstrated that the hexa-acetate derivative exhibited the most potent antioxidant and anti-inflammatory activity nih.govmdpi.comnih.gov. This enhanced activity is hypothesized to result from the incorporation of acetate (B1210297) groups, which reduces the molecule's polarity and may increase its permeability across cell membranes, leading to better pharmacological effects mdpi.comnih.govresearchgate.net. This suggests that derivatization of the sugar unit is a viable strategy for enhancing the therapeutic potential of chrysin glycosides.

Comparative Analysis with Chrysin Aglycone and Other Flavonoids

The biological activity of glycosylated chrysin derivatives is often benchmarked against the parent chrysin aglycone and other structurally related flavonoids.

Comparison with Chrysin Aglycone: In many cases, the aglycone form of a flavonoid is a more potent antioxidant than its glycoside derivatives nih.gov. The free hydroxyl groups, particularly at the C5 and C7 positions, are crucial for the radical scavenging activity of chrysin nih.govmdpi.com. Glycosylation blocks one of these hydroxyl groups, which can reduce this specific activity. However, the primary drawback of chrysin aglycone is its very low aqueous solubility and poor bioavailability due to rapid metabolism in the gut and liver nih.govnih.govnih.govmdpi.comresearchgate.net. Glycosylation can improve solubility and stability, potentially leading to higher plasma concentrations and a longer residence time in the body, which may compensate for a lower intrinsic activity nih.govmdpi.com. For example, both chrysin-7-O-glucoside and low concentrations of the chrysin aglycone were found to stimulate LDLR gene promoter activity nih.gov.

Comparison with Other Flavonoids: Chrysin's activity is also compared to other flavones like apigenin (B1666066) and luteolin (B72000). These flavonoids are structurally similar, differing only in the number of hydroxyl groups on the B-ring researchgate.net. Chrysin has no hydroxyl groups on its B-ring, apigenin has one (at C4'), and luteolin has two (at C3' and C4'). This structural difference significantly impacts their biological properties. The lack of a B-ring hydroxyl group limits chrysin's antioxidant potential compared to luteolin or quercetin (B1663063) nih.govresearchgate.net. However, in some studies, chrysin demonstrated superior effects in inhibiting oxidative stress compared to apigenin and luteolin in rat hepatocytes dergipark.org.tr. While apigenin and chrysin show overlapping functions like downregulating cholesterol biosynthesis, they also have unique properties; chrysin can downregulate alanine (B10760859) metabolism, while apigenin has shown distinct anti-inflammatory and vasoprotective effects nih.gov.

The following table provides a comparative overview.

CompoundKey Structural FeatureRelative Antioxidant PotentialKey Differentiating Activity
Chrysin No -OH on B-ringLower than luteolin/quercetin nih.govresearchgate.netDownregulates alanine metabolism nih.gov.
Apigenin One -OH on B-ring (C4')IntermediateEnhances vasoprotective metabolites nih.gov.
Luteolin Two -OH on B-ring (C3', C4')HighPotent proteasome inhibitor dergipark.org.tr.

Rational Design Principles for Enhanced Bioactivity through Chemical Derivatization

The significant therapeutic potential of chrysin is hampered by its poor pharmacokinetic profile, particularly its low solubility and extensive first-pass metabolism nih.govnih.govmdpi.com. This has spurred efforts in the rational design of chrysin derivatives to improve efficacy. The core principles of this derivatization focus on:

Improving Bioavailability: The primary goal is to modify the chrysin structure to increase its absorption and reduce its rapid metabolism researchgate.net. This includes glycosylation, as discussed, as well as other strategies like methoxylation or the introduction of lipophilic chains, which can enhance membrane-penetrating properties nih.govresearchgate.net.

Enhancing Target Affinity and Potency: Modifications are designed to increase the compound's interaction with specific biological targets. For example, synthesizing a series of chrysin derivatives bearing an N'-alkylideneacetohydrazide moiety led to compounds with potent cytotoxic activity against human breast cancer cell lines nih.govnih.gov. The addition of hydrophobic groups, such as a benzyloxy substituent, was found to be particularly effective nih.govnih.gov.

Modulating Selectivity: Chemical derivatization can be used to direct the activity of the chrysin scaffold towards specific therapeutic outcomes. Introducing different functional groups at the C7 position has been shown to improve antimicrobial activity relative to the parent molecule researchgate.net. The goal is to create analogues and conjugates with improved efficacy and selectivity for clinical applications researchgate.net.

Ultimately, the rational design of glycosylated and other chrysin derivatives involves a multi-pronged approach to balance improved pharmacokinetics with potent and selective pharmacodynamic effects, thereby unlocking the full therapeutic potential of the chrysin core structure mdpi.com.

Pharmacokinetic Profiles and Metabolic Fate

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Glycosides

The oral bioavailability of chrysin (B1683763), its parent aglycone, is notably low, a factor that significantly limits its potential systemic efficacy. researchgate.netnih.govmdpi.comtsu.edu Studies in human volunteers have estimated its oral bioavailability to be less than 1%, with some evaluations suggesting it could be as low as 0.003-0.02%. researchgate.netnih.govnih.gov Several key factors contribute to this poor bioavailability:

Low Aqueous Solubility : Chrysin is a lipophilic compound that dissolves poorly in the aqueous environment of the gastrointestinal tract, which is a critical first step for absorption. researchgate.netmdpi.com

Rapid First-Pass Metabolism : Upon absorption, chrysin undergoes extensive and rapid metabolism in both the intestines and the liver. mdpi.comtsu.edu This "first-pass effect" converts chrysin into less active or inactive metabolites before it can reach systemic circulation. mdpi.com

Efflux Mechanisms : After absorption and metabolism in intestinal cells, chrysin metabolites can be actively transported back into the intestinal lumen by efflux transporter proteins, further reducing the net amount that enters the bloodstream. nih.govnih.gov

Glycosylation, the attachment of a sugar moiety to the flavonoid structure, introduces a significant variable to its bioavailability. nih.gov The nature of the attached sugar can drastically alter absorption rates. nih.gov While glycosylation generally increases water solubility, which can be beneficial for absorption, the process is complex. encyclopedia.pub For many flavonoid-O-glycosides, the sugar part must first be cleaved by intestinal enzymes—a process called deglycosylation—to release the aglycone, which is then absorbed. cambridge.orgoregonstate.edu However, some studies indicate that certain flavonoid glycosides may possess higher bioavailability than their corresponding aglycones, suggesting that they might be absorbed intact, possibly via sugar transporters in the intestine. mdpi.comnih.gov

Preclinical studies, primarily in rodent models, provide insight into the systemic exposure and distribution of chrysin and its derivatives. Following oral administration of chrysin to humans, plasma concentrations of the unchanged compound are very low. nih.gov However, the concentration of its conjugated metabolites, particularly chrysin sulfate (B86663), can be up to 30 times higher, indicating extensive metabolism upon absorption. nih.gov

A specific study in mice investigated the pharmacokinetics of several flavonoids, including Chrysin 7-O-beta-gentiobioside, after intravenous administration. This route bypasses oral absorption and first-pass metabolism, providing a direct look at the compound's distribution and elimination from the bloodstream. The findings from this study highlight how the compound behaves once it has entered the systemic circulation. akjournals.comakjournals.com

The disposition of chrysin and its metabolites also shows notable differences between species. In mice, both glucuronide and sulfate conjugates of chrysin are detected in plasma. researchgate.net In contrast, studies in rats show that chrysin-7-O-glucuronide is the primary metabolite in plasma, while in humans, chrysin-7-O-sulfate is the major metabolite in plasma, with the glucuronide form being predominantly found in urine. researchgate.net Such species-dependent variations are critical considerations when extrapolating preclinical data to human scenarios. researchgate.net

Pharmacokinetic Parameters of this compound in Mice Following a 5 mg/kg Intravenous Dose akjournals.comakjournals.com
ParameterUnitValue
t1/2 (Half-life)h1.02 ± 0.12
Tmax (Time to peak concentration)h0.083 ± 0.00
Cmax (Peak concentration)ng/mL1456.67 ± 156.33
AUC(0-t) (Area under the curve)ng/mLh1874.19 ± 203.41
AUC(0-∞) (Area under the curve extrapolated to infinity)ng/mLh1932.48 ± 206.13
MRT(0-t) (Mean residence time)h1.13 ± 0.11
MRT(0-∞) (Mean residence time extrapolated to infinity)h1.34 ± 0.12
CL (Clearance)L/h/kg2.61 ± 0.28
Vss (Volume of distribution at steady state)L/kg3.49 ± 0.35

Flavonoids, including chrysin, are subject to extensive Phase II metabolism, which is a primary reason for their low systemic bioavailability. nih.govacs.org These reactions involve the conjugation (attachment) of small, water-soluble endogenous molecules to the flavonoid structure, which facilitates their excretion. The two principal Phase II pathways for flavonoids are:

Glucuronidation : This process, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the flavonoid. mdpi.comtsu.edunih.gov For flavones like chrysin, the hydroxyl group at the C-7 position is a preferred site for glucuronidation. nih.govacs.orgtdl.org Chrysin-7-O-glucuronide is a major metabolite formed through this pathway. researchgate.netnih.govresearchgate.net

Sulfation : Catalyzed by sulfotransferase (SULT) enzymes, this pathway adds a sulfate group to the flavonoid. mdpi.comtsu.edunih.gov The 7-OH position is also a key site for sulfation. nih.govacs.org Chrysin-7-O-sulfate is the other major metabolite of chrysin. researchgate.netnih.govresearchgate.nettandfonline.com

These metabolic transformations occur predominantly in the cells of the small intestine (enterocytes) and the liver. tsu.edunih.gov The resulting glucuronide and sulfate conjugates are more water-soluble than the parent chrysin, which aids in their elimination from the body. nih.gov

Following oral administration, the vast majority of chrysin is eliminated from the body via the feces, largely as the unchanged parent compound. researchgate.netnih.govnih.gov This fecal excretion is a consequence of both poor initial absorption and the action of efflux transporters that pump chrysin and its metabolites from intestinal cells back into the gut lumen. nih.govtsu.edunih.gov

A smaller fraction of the absorbed dose is excreted through the urine. nih.gov Urinary metabolites consist mainly of chrysin glucuronide, with only trace amounts of chrysin sulfate and unchanged chrysin being detected. nih.gov

Influence of Glycosylation on Pharmacokinetic Parameters

The addition of a sugar moiety to a flavonoid aglycone can profoundly alter its pharmacokinetic profile. Glycosylation is a natural modification that can change a compound's physical and chemical properties, thereby influencing its interaction with biological systems. encyclopedia.pubnih.govnih.gov

Glycosylation is often explored as a strategy to improve the pharmacokinetic properties of flavonoids. researchgate.net By attaching a sugar group, such as the gentiobioside in this compound, several parameters can be favorably altered:

Increased Solubility and Stability : One of the most significant effects of glycosylation is the enhancement of aqueous solubility and chemical stability. encyclopedia.pubnih.govresearchgate.netijper.org Improved solubility can facilitate better dissolution in the gut, which is a prerequisite for absorption.

Altered Absorption Mechanisms : While flavonoid aglycones are typically absorbed through passive diffusion across the intestinal wall, the presence of a sugar moiety opens the possibility of absorption via active transport mechanisms. Intestinal transporters like the sodium-glucose cotransporter 1 (SGLT1) can recognize the sugar portion of a glycoside and facilitate its uptake into enterocytes. cambridge.orgacs.orgffhdj.com However, for many glycosides, enzymatic removal of the sugar in the intestine remains a critical step before the aglycone can be efficiently absorbed. cambridge.orgoregonstate.edu

Modulation of Metabolism : The sugar group can protect the flavonoid from immediate and extensive metabolism. The specific structure of the glycoside, including the type of sugar and its point of attachment, can influence the rate and site of absorption and subsequent metabolic conversion. nih.govnih.gov This modulation can potentially lead to higher systemic exposure of the flavonoid or its metabolites compared to the administration of the aglycone alone.

Strategies for Bioavailability Enhancement in Preclinical Models

Development of Novel Drug Delivery Systems (e.g., nanoparticles, liposomes, micelles, cyclodextrins)

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research on the use of novel drug delivery systems to enhance the bioavailability of this compound. The available body of research focuses almost exclusively on its aglycone, chrysin. Chrysin itself exhibits low aqueous solubility and poor bioavailability, which has prompted extensive investigation into strategies to overcome these limitations. nih.govmdpi.comnih.gov

Methodologies such as encapsulation into nanoparticles, liposomes, micelles, and complexation with cyclodextrins have been thoroughly explored for chrysin to improve its solubility, stability, and pharmacokinetic profile. nih.govnih.govnih.gov These delivery systems aim to increase the absorption and systemic circulation of chrysin, thereby enhancing its therapeutic potential. mdpi.comscielo.br However, specific data detailing the application of these technologies to the glycosylated form, this compound, are not present in the current scientific literature. Therefore, a detailed discussion or data table on bioavailability enhancement strategies for this compound in preclinical models cannot be provided.

Therapeutic Applications and Future Research Directions

Preclinical Evidence for Disease Management

The biological activities of chrysin (B1683763) have been documented across a wide range of preclinical studies, suggesting potential applications in several areas of disease management. These findings provide a strong rationale for investigating Chrysin 7-O-beta-gentiobioside as a potentially more bioavailable form of the active compound.

Chrysin has demonstrated significant neuroprotective effects in various models of neurological disorders. nih.govresearchgate.net Its mechanisms of action are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic pathways. nih.govnih.gov In models of Parkinson's disease, chrysin has been shown to protect dopaminergic neurons from neurodegeneration and reduce dopamine (B1211576) depletion. nih.govresearchgate.net This is partly achieved through the inhibition of monoamine oxidase (MAO-A and MAO-B) activity, which helps maintain dopamine levels in the brain. nih.govnih.gov

The compound mitigates neuroinflammation by suppressing key signaling pathways like NF-κB and downregulating the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. nih.gov Furthermore, chrysin exhibits anti-apoptotic effects by regulating the expression of key proteins involved in cell death, such as downregulating Bax and caspase-3 while upregulating the protective protein Bcl-2. nih.govnih.gov These properties suggest that chrysin, and by extension its glycosides, could be valuable in managing conditions where oxidative stress and inflammation are key pathological drivers, such as Alzheimer's disease and ischemic stroke. nih.govmdpi.com

Table 1: Summary of Preclinical Neuroprotective Effects of Chrysin

Mechanism of Action Specific Effect Observed in Preclinical Models Relevant Neurological Disorder Models
Anti-inflammatory Inhibition of NF-κB signaling; downregulation of TNF-α, IL-6, IL-1β. nih.gov Parkinson's Disease, Ischemic Stroke, Spinal Cord Injury. nih.gov
Antioxidant Enhancement of antioxidant enzyme activity (e.g., superoxide (B77818) dismutase). nih.gov Brain Aging, Neurodegenerative Diseases. mdpi.com
Anti-apoptotic Downregulation of Bax and caspase-3; upregulation of Bcl-2. nih.govnih.gov Parkinson's Disease, Neuronal Cell Death Models. nih.gov
MAO Inhibition Inhibition of MAO-A and MAO-B activity. nih.gov Parkinson's Disease. nih.govnih.gov
Dopamine Regulation Reduces dopamine depletion and protects dopaminergic neurons. researchgate.net Parkinson's Disease. researchgate.net

Preclinical studies have highlighted chrysin's significant hepatoprotective properties. researchgate.net In animal models of Non-Alcoholic Fatty Liver Disease (NAFLD), chrysin has been shown to ameliorate the condition by reducing liver weight, hepatic fat accumulation, and improving insulin (B600854) resistance. nih.govfrontiersin.org It exerts these effects by decreasing inflammation, oxidative stress, and the levels of advanced glycation end products in the liver. nih.govnih.gov

Furthermore, chrysin demonstrates potent anti-fibrotic activity. It can attenuate liver fibrosis by inhibiting the activation and proliferation of hepatic stellate cells (HSCs), which are central to the development of fibrosis. nih.govnih.gov This is achieved through the modulation of the TGF-β/Smad signaling pathway, a critical pathway in fibrogenesis. nih.govekb.eg Histopathological analysis in these studies confirmed that chrysin markedly reduces the grade of hepatic fibrosis. nih.gov These findings underscore the potential of chrysin and its derivatives in the management of chronic liver diseases.

Table 2: Preclinical Evidence of Chrysin in Liver Disease Models

Liver Pathology Key Findings for Chrysin Molecular Mechanisms
NAFLD Reduced hepatic steatosis, inflammation, and ballooning. nih.gov Decreased gene expression of SREBP-1c; increased PPAR-α expression. nih.gov
Hepatotoxicity Protected against liver damage induced by various toxins. researchgate.net Antioxidant and anti-inflammatory actions. researchgate.net
Liver Fibrosis Reduced collagen deposition and hepatic fibrosis grade. nih.govnih.gov Inhibition of HSC activation via the TGF-β1/Smad pathway. nih.govekb.eg

Chrysin has been extensively studied for its anticancer properties and is considered a promising agent for cancer chemoprevention. nih.gov In vitro studies have shown that chrysin can inhibit proliferation and induce apoptosis in a wide array of cancer cell lines, including those of the lung, breast, prostate, and liver. Notably, it appears to exhibit preferential cytotoxicity, being more toxic to cancer cells than to non-cancerous cell lines like fibroblasts.

The mechanisms underlying its anticancer effects are diverse and involve the modulation of multiple cellular signaling pathways associated with cell survival, apoptosis, and metastasis, such as PI3K/Akt and MAPK. spandidos-publications.commdpi.com Chrysin has been shown to induce apoptosis through the intrinsic mitochondrial pathway and by increasing the expression of pro-apoptotic proteins. nih.gov Given these strong anti-tumor effects, its derivatives, including glycosides like this compound, are considered promising candidates for further development in cancer therapy. mdpi.com

Table 3: Anticancer Mechanisms of Chrysin in Preclinical Research

Mechanism Description Targeted Cancer Models
Induction of Apoptosis Triggers programmed cell death in cancer cells via mitochondrial pathways and activation of caspases. nih.gov Leukemia, Prostate, Cervical, and various other cancer cell lines. nih.gov
Inhibition of Proliferation Suppresses the growth and division of cancer cells in a dose-dependent manner. Human prostate cancer (PC-3), Glioblastoma (U87-MG), Breast cancer (MDA-MB-231).
Cell Cycle Arrest Halts the progression of the cell cycle, preventing cancer cells from multiplying. mdpi.com Melanoma. mdpi.com
Modulation of Signaling Interferes with key pathways like PI3K/Akt, MAPK, and Notch1 that are crucial for cancer cell survival and growth. spandidos-publications.commdpi.com Cervical cancer, Melanoma, various other cancers. spandidos-publications.commdpi.com

Chrysin has shown notable anti-diabetic and hypolipidemic effects in various preclinical models. nih.govingentaconnect.comnih.gov Studies in diabetic animal models have demonstrated that chrysin can significantly reduce fasting blood glucose levels and improve insulin resistance. nih.govnih.gov Its antidiabetic action has been compared to that of metformin, as it effectively lowers glucose levels and reduces pro-inflammatory cytokines involved in the progression of diabetes. nih.govmdpi.com

In addition to its effects on glucose metabolism, chrysin positively impacts lipid profiles. It has been shown to reduce serum levels of triglycerides and modulate other lipids. nih.govnih.gov One proposed mechanism for its hypolipidemic activity is the reduction of intestinal cholesterol absorption. nih.gov The ability of chrysin to regulate lipid metabolism is also linked to its activation of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis. nih.gov These findings suggest a therapeutic potential for chrysin and its glycosides in managing metabolic syndrome and its complications, such as diabetic nephropathy. nih.govmdpi.com

Table 4: Summary of Anti-Diabetic and Hypolipidemic Effects of Chrysin

Parameter Effect of Chrysin Administration in Animal Models Potential Mechanism
Blood Glucose Significant reduction in hyperglycemia. nih.govmdpi.com Enhanced insulin sensitivity. nih.gov
Triglycerides Reduction in serum triglyceride levels. nih.govnih.gov Regulation of lipid metabolism via AMPK activation. nih.gov
Insulin Resistance Improvement in insulin sensitivity. nih.govnih.gov Inhibition of 11β-hydroxysteroid dehydrogenase type 1. nih.gov
Inflammation Diminished levels of pro-inflammatory cytokines (IL-1β, TNF-α). nih.govmdpi.com Anti-inflammatory properties. nih.gov

Translational Research Opportunities and Challenges

While the preclinical evidence for chrysin is compelling, its transition from laboratory research to clinical application faces significant hurdles, primarily related to its pharmacokinetic properties.

The most significant challenge for the clinical application of chrysin is its extremely poor oral bioavailability, which is estimated to be less than 1%. nih.govtsu.edu This is attributed to two main factors: low aqueous solubility and extensive and rapid metabolism in the gastrointestinal tract and liver. frontiersin.orgnih.govmdpi.com Chrysin undergoes rapid phase II metabolism, particularly glucuronidation and sulfonation, leading to its swift clearance from the body. nih.govmdpi.com

This is where this compound becomes particularly relevant. Glycosylation—the attachment of sugar moieties to a compound—is a well-established strategy to improve the solubility and stability of flavonoids. ijper.orgnih.gov By converting a lipophilic aglycone like chrysin into a more water-soluble glycoside, it is possible to enhance its bioavailability. ijper.orgmdpi.com While the aglycone may be absorbed more rapidly, glycosides can achieve higher plasma concentrations and have a longer residence time in the body. ijper.org Therefore, developing chrysin as a glycoside prodrug, such as this compound, or utilizing advanced drug delivery systems like nanoparticles and carrier complexes, represents a critical strategy to overcome its inherent limitations and unlock its therapeutic potential in clinical settings. frontiersin.orgmdpi.comnih.gov

Development of Advanced Functionalized Derivatives for Enhanced Efficacy

A significant avenue of research is the creation of functionalized derivatives of the core chrysin molecule to augment its therapeutic effects. The limited clinical application of chrysin, despite its wide-ranging biological activities, is often due to its poor aqueous solubility and rapid metabolism mdpi.comnih.gov. Synthetic derivatization is a promising strategy to overcome these limitations and increase pharmacological efficacy nih.gov.

Research has demonstrated that modifying the chrysin scaffold can lead to compounds with significantly improved activity. For instance, the synthesis of long-chain ester derivatives of chrysin resulted in a compound with a flexible structure, better solubility, and an anticancer activity against liver cancer cell lines that was 5.4 times greater than the parent chrysin nih.gov. Similarly, the creation of chrysin derivatives incorporating α-lipoic acid or various amino acids has led to enhanced anti-inflammatory and anti-proliferative bioactivities, respectively wikipedia.org. Studies have successfully synthesized and tested numerous chrysin derivatives, revealing that modifications such as alkylation, halogenation, and the addition of ether or amino acid moieties can produce compounds with potent and targeted anticancer activities against various cell lines mdpi.comresearchgate.net. For example, certain ether derivatives of chrysin have shown remarkable anticancer activity, with IC50 values ranging from 1.56 µM to 33.5 µM against cell lines like colon cancer HCT116 mdpi.com.

This body of work suggests that this compound could serve as a starting scaffold for similar modifications. Functionalization could occur on the chrysin backbone or by modifying the hydroxyl groups of the gentiobioside moiety. The goal would be to improve pharmacokinetics, enhance target specificity, and ultimately boost therapeutic efficacy for conditions ranging from inflammatory diseases to cancer.

Derivative TypeModification StrategyEnhanced Efficacy NotedReference Example
Ester DerivativesEsterification with long-chain acyl chloridesImproved solubility and 5.4x greater anticancer activity against liver cancer cellsMyristoyl-chrysin nih.gov
Amino Acid ConjugatesCoupling with amino acids (alanine, leucine, etc.)Moderate to good anti-proliferative activity against human gastric carcinoma cellsChrysin-amino acid derivatives mdpi.com
α-Lipoic Acid HybridsIntroduction of α-lipoic acid functional groupSignificant inhibition of TNF-α-induced monocyte adhesion in inflammatory bowel disease modelsCompound 4b (IC50 = 4.71 μM) wikipedia.org
Ether DerivativesAlkylation of hydroxyl groupsPotent anticancer activity against colon, breast, and other cancer cell linesVarious C5/C7 ether derivatives mdpi.com
Halogenated DerivativesIntroduction of bromine or iodineStrong cytotoxic activity against gastric and colorectal adenocarcinoma cells8-bromo-5-hydroxy-7-methoxychrysin researchgate.net

Investigation of Combination Therapies and Synergistic Effects

Another critical research direction is the evaluation of this compound in combination with existing therapeutic agents. The aglycone chrysin has demonstrated significant potential as an adjuvant in cancer therapy and in combating antibiotic resistance nbinno.comtandfonline.com. It can enhance the cytotoxic effects of conventional chemotherapeutic drugs, potentially allowing for lower doses, which would in turn reduce drug-induced toxicity nbinno.comtandfonline.com.

Studies have shown that chrysin acts synergistically with several anticancer drugs. For example, it has been found to have a synergistic effect with 5-fluorouracil (B62378) (5-FU) in mouse models of colon cancer, significantly reducing the number of aberrant crypt foci compared to either agent alone researchgate.net. This suggests that chrysin can be considered an effective agent in combination with other anticancer drugs researchgate.net. Similarly, chrysin can enhance the cancer-killing capacity of paclitaxel (B517696) in ovarian cancer cells and shows synergy with silibinin (B1684548) in breast cancer cells by down-regulating genes associated with proliferation tandfonline.comnih.govresearchgate.net.

Beyond cancer, chrysin has been shown to work in synergy with antibiotics like colistin (B93849) to combat resistant strains of bacteria such as Acinetobacter baumannii nih.govnih.gov. The combination damages the bacterial membrane and inhibits biofilm formation, suggesting that it could provide a new therapeutic option for controlling infections and slowing the development of antibiotic resistance nih.govnih.gov. This evidence strongly supports investigating this compound for similar synergistic effects. Future studies should explore its use alongside standard chemotherapeutics and antibiotics to determine if it can improve treatment outcomes and reduce side effects.

Emerging Research Avenues

To fully unlock the therapeutic potential of this compound, researchers are turning to novel, high-throughput, and computational methodologies. These emerging avenues promise to accelerate drug discovery and provide a deeper understanding of the compound's biological activities.

Glycosylation Engineering for Novel Bioactivities and Drug Discovery

The sugar moiety of a natural product plays a critical role in its biological activity, affecting solubility, target recognition, and mechanism of action nih.gov. Since this compound is already a glycoside, it is an excellent candidate for "glycosylation engineering" or "glycorandomization." wikipedia.orgnih.gov This strategy involves creating libraries of new compounds by enzymatically or chemoenzymatically attaching different sugar moieties to the natural product's core structure nih.govresearchgate.net.

Glycorandomization can produce novel analogs with improved potency, selectivity, and pharmacokinetic properties compared to the parent molecule wikipedia.org. The process leverages the substrate flexibility of enzymes like glycosyltransferases to create structural diversity that is difficult to achieve through traditional chemical synthesis nih.govresearchgate.net. This approach has the potential to generate new compounds for treating threatening diseases nih.gov. For flavonoids, enzymatic glycosylation can significantly increase water solubility and modulate bioactivity researchgate.netnih.gov. By applying these techniques to the chrysin aglycone, it would be possible to generate a library of novel glycosides, including and beyond this compound, each with a unique pharmacological profile to be screened for enhanced or entirely new therapeutic activities.

Application of Metabolomics and Systems Biology Approaches in Glycoside Research

Understanding the precise mechanism of action of a natural compound is a complex challenge. Metabolomics and systems biology offer powerful tools to meet this challenge. Untargeted metabolomics can reveal the global impact of a compound on a cell's metabolic landscape, providing deep insights into the pathways it modulates nih.gov. For example, a metabolomics study on chrysin revealed its ability to downregulate metabolites involved in cholesterol biosynthesis and inhibit pyrimidine (B1678525) synthesis, suggesting therapeutic potential for metabolic complications and cancer nih.gov.

Systems biology and bioinformatics approaches can further elucidate the mechanisms of flavonoids by mapping their interactions with a network of protein targets and cellular pathways nih.govresearchgate.net. Such analyses have shown that different flavonoid subclasses are enriched in distinct pathways; flavones, for instance, are significantly involved in MAPK signaling and pathways related to neurological diseases nih.gov. Applying these "omics" approaches to this compound would be a crucial step in identifying its specific molecular targets, understanding its systemic effects, discovering biomarkers for its activity, and ultimately validating its therapeutic potential.

In Silico Modeling for Structure-Function and Drug Target Prediction

Computational, or in silico, approaches are revolutionizing drug discovery by making it faster and more cost-effective mdpi.com. Methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction are invaluable for screening, designing, and optimizing drug candidates.

These tools are actively being applied to chrysin and its derivatives. Molecular docking studies have been used to predict the binding of chrysin derivatives to various anticancer targets, such as epidermal growth factor receptor (EGFR) and bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) jddtonline.inforesearchgate.netdartmouth.edu. Such studies help identify which derivatives are most likely to be effective inhibitors jddtonline.inforesearchgate.net. Furthermore, 3D-QSAR models have been constructed to understand the relationship between the chemical structure of chrysin derivatives and their anticancer activity, guiding the design of more potent compounds dartmouth.eduresearchgate.net. In silico screening of chrysin derivatives has also been used to identify promising leads against viral targets researchgate.net.

Applying these computational models to this compound is a logical and powerful next step. In silico studies can predict its potential biological targets, elucidate its binding mechanisms, and guide the rational design of the advanced functionalized derivatives discussed previously, creating a synergistic cycle of computational prediction and laboratory validation.

In Silico MethodApplication for Chrysin/DerivativesPotential for this compound
Molecular DockingPredicted binding to anticancer targets (e.g., EGFR, various kinases) and antibacterial targets (e.g., FabH). jddtonline.inforesearchgate.netdartmouth.eduScreening for novel therapeutic targets; predicting binding affinity and interaction modes.
3D-QSAR ModelingEstablished relationships between 3D structure and anti-gastric cancer activity to guide new designs. researchgate.netGuiding the rational design of functionalized derivatives with enhanced efficacy.
Virtual ScreeningIdentified new potential EGFR inhibitors from a virtual library of chrysin derivatives. dartmouth.eduRapidly screening large virtual libraries of potential derivatives to prioritize synthesis.
ADMET PredictionAssessed the "drug-like" properties and potential toxicity of newly designed derivatives. mdpi.comresearchgate.netEvaluating the pharmacokinetic and safety profile of new derivatives early in the discovery process.

Q & A

Q. What factorial design approaches optimize experimental conditions for studying this compound’s effects?

  • Design frameworks :
  • 2^k factorial design : Test variables like dose, administration route, and treatment duration.
  • Response surface methodology (RSM) : Maximize bioactivity yield via parameter optimization .
  • Output metrics : Half-maximal inhibitory concentration (IC₅₀) or area under the curve (AUC) .

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